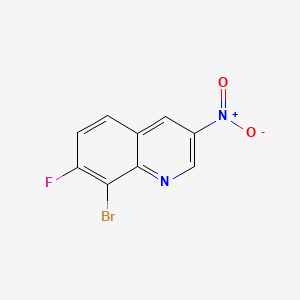

8-Bromo-7-fluoro-3-nitroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4BrFN2O2 |

|---|---|

Molecular Weight |

271.04 g/mol |

IUPAC Name |

8-bromo-7-fluoro-3-nitroquinoline |

InChI |

InChI=1S/C9H4BrFN2O2/c10-8-7(11)2-1-5-3-6(13(14)15)4-12-9(5)8/h1-4H |

InChI Key |

JICLFARNJNKVSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)[N+](=O)[O-])Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 7 Fluoro 3 Nitroquinoline

Retrosynthetic Disconnection Analysis for the Chemical Compound

A retrosynthetic analysis of 8-bromo-7-fluoro-3-nitroquinoline provides a logical framework for devising potential synthetic routes. The primary disconnections of the quinoline (B57606) core lead back to substituted aniline (B41778) and a three-carbon synthon, which are the hallmarks of several classical quinoline syntheses.

Primary Disconnections:

C2-C3 and N1-C8a Bond Cleavage (Skraup/Doebner-Miller type): This disconnection suggests a reaction between 2-bromo-3-fluoroaniline (B56032) and an α,β-unsaturated carbonyl compound bearing a nitro group, such as β-nitroacrolein or a suitable precursor.

N1-C2, C3-C4, and C4a-C8a Bond Cleavage (Combes type): This approach would involve the reaction of 2-bromo-3-fluoroaniline with a β-dicarbonyl compound, followed by acid-catalyzed cyclization.

N1-C8a and C4-C4a Bond Cleavage (Friedländer type): This pathway would theoretically involve the condensation of a 2-amino-3-bromo-4-fluorobenzaldehyde or ketone with a compound containing a reactive methylene (B1212753) group adjacent to a nitro group.

Sequential Functionalization: An alternative strategy involves the synthesis of a simpler quinoline precursor, such as 8-bromo-7-fluoroquinoline (B2668365), followed by regioselective nitration at the C3 position.

Direct Cyclization Approaches to the Quinoline Core

Several classical named reactions can be theoretically adapted for the one-pot or stepwise construction of the this compound core.

Modified Skraup Synthesis Pathways

The Skraup synthesis involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.org A modification of this reaction could potentially be employed by replacing glycerol with a precursor to β-nitroacrolein.

Proposed Reaction Scheme:

A plausible, albeit challenging, approach would involve the reaction of 2-bromo-3-fluoroaniline with a suitable three-carbon component that can introduce the nitro group at the 3-position. The harsh, acidic, and oxidizing conditions of the Skraup reaction, however, may lead to side reactions and decomposition, especially with the highly substituted aniline. It has been noted that modifications can reduce the violence of the original reaction and improve yields. researchgate.net

| Reactants | Reagents/Conditions | Potential Product | Remarks |

| 2-Bromo-3-fluoroaniline, 3-nitro-1-propanol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | This compound | The stability of the nitro group under these harsh conditions is a significant concern. |

Doebner-Miller Reaction Variants

The Doebner-Miller reaction is a more versatile method for quinoline synthesis, utilizing α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. wikipedia.orgsynarchive.com This approach is considered a modification of the Skraup synthesis. slideshare.net

Proposed Reaction Scheme:

The key to applying this method would be the use of an α,β-unsaturated carbonyl compound with a nitro group at the β-position. For instance, 3-nitroacrolein could be reacted with 2-bromo-3-fluoroaniline. The reaction is typically catalyzed by Lewis or Brønsted acids. wikipedia.org

| Reactants | Catalyst | Potential Product | Remarks |

| 2-Bromo-3-fluoroaniline, 3-Nitroacrolein | Lewis Acid (e.g., SnCl₄, Sc(OTf)₃) or Brønsted Acid (e.g., p-TsOH, HCl) | This compound | The availability and stability of 3-nitroacrolein are critical. The electronic nature of the substituted aniline will influence the reaction's success. |

Pfitzinger-Borsche Synthesis Applications

The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net A subsequent decarboxylation step would be necessary.

Proposed Reaction Scheme:

To synthesize the target compound via this route, a 4-bromo-5-fluoroisatin would be required. This would react with a compound providing the C2 and C3 atoms with the nitro group, such as nitroacetone. The resulting quinoline-4-carboxylic acid would then need to be decarboxylated.

| Reactants | Reagents/Conditions | Intermediate Product | Final Step |

| 4-Bromo-5-fluoroisatin, Nitroacetone | Base (e.g., KOH) | 8-Bromo-7-fluoro-3-nitro-4-quinolinecarboxylic acid | Decarboxylation |

Knorr Synthesis Adaptations

The Knorr quinoline synthesis involves the reaction of a β-ketoanilide with sulfuric acid. wikipedia.orgchempedia.info This method typically produces 2-hydroxyquinolines.

Proposed Reaction Scheme:

An appropriately substituted β-ketoanilide, such as N-(2-bromo-3-fluorophenyl)-3-nitroacetoacetamide, could be cyclized under strong acid conditions. This would likely yield 8-bromo-7-fluoro-2-hydroxy-3-nitroquinoline, which would then require a deoxygenation step at the C2 position.

| Reactant | Reagents/Conditions | Intermediate Product | Subsequent Step |

| N-(2-bromo-3-fluorophenyl)-3-nitroacetoacetamide | Concentrated H₂SO₄ | 8-Bromo-7-fluoro-2-hydroxy-3-nitroquinoline | Deoxygenation (e.g., via conversion to 2-chloro and then reduction) |

Sequential Functionalization Strategies on Quinoline Precursors

An alternative and potentially more controlled approach to this compound is the stepwise functionalization of a pre-synthesized quinoline core. This strategy relies on the principles of electrophilic aromatic substitution on the quinoline ring.

Proposed Synthetic Sequence:

Synthesis of 7-Fluoroquinoline: This could be achieved through a standard quinoline synthesis, such as the Skraup or Doebner-Miller reaction, starting from 3-fluoroaniline.

Bromination of 7-Fluoroquinoline: The next step would be the regioselective bromination of 7-fluoroquinoline. The directing effects of the fluorine and the quinoline nitrogen would need to be carefully considered to achieve bromination at the C8 position.

Nitration of 8-Bromo-7-fluoroquinoline: The final step would be the nitration of the 8-bromo-7-fluoroquinoline intermediate. The introduction of a nitro group at the C3 position is often feasible in quinolines, although the reaction conditions would need to be carefully controlled to avoid over-nitration or side reactions. Research has shown the synthesis of 7-methyl-8-nitroquinoline (B1293703) from m-toluidine (B57737) in a two-step process involving a Skraup synthesis followed by nitration. brieflands.com

| Starting Material | Reaction | Reagents | Product |

| 7-Fluoroquinoline | Bromination | NBS, H₂SO₄ | 8-Bromo-7-fluoroquinoline |

| 8-Bromo-7-fluoroquinoline | Nitration | HNO₃, H₂SO₄ | This compound |

This sequential approach may offer better control over the regiochemistry of the final product compared to the direct cyclization methods, where the specific substitution pattern of the starting materials can be challenging to prepare and may lead to mixtures of isomers.

Electrophilic Nitration of Halogenated Quinoline Intermediates

A plausible and direct route to this compound involves the electrophilic nitration of a pre-synthesized 8-bromo-7-fluoroquinoline intermediate. The synthesis of this key intermediate could be envisioned through established quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, starting from 4-bromo-3-fluoroaniline. wikipedia.orgiipseries.orggoogle.com

Once the 8-bromo-7-fluoroquinoline is obtained, the subsequent nitration is directed by the electronic properties of the existing halogen substituents and the quinoline ring itself. The quinoline ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, nitration is a feasible transformation, typically requiring strong acidic conditions. The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid.

The regioselectivity of the nitration is a critical aspect. In the quinoline ring, electrophilic attack is favored at the C5 and C8 positions of the benzene (B151609) ring portion. The presence of a bromine atom at C8 and a fluorine atom at C7, both being deactivating but ortho-, para-directing, will influence the position of the incoming nitro group. The nitro group is a strongly deactivating group and will direct further substitution to the meta position. Given the substitution pattern, the nitration is anticipated to occur at the C3 position of the pyridine (B92270) ring, which is activated by the nitrogen atom and less sterically hindered compared to other positions.

A typical procedure would involve the slow addition of the halogenated quinoline to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Parameter | Condition | Purpose |

| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | To generate the nitronium ion (NO₂⁺) for electrophilic attack. |

| Temperature | 0-10 °C | To control the exothermic nature of the reaction and minimize side products. |

| Reaction Time | 2-6 hours | To ensure complete conversion of the starting material. |

| Work-up | Quenching on ice, neutralization | To stop the reaction and precipitate the product. |

Halogenation of Nitroquinoline Precursors

An alternative strategy involves the late-stage bromination of a 7-fluoro-3-nitroquinoline precursor. This precursor can be synthesized through the cyclization of appropriate acyclic starting materials, for instance, via a Friedländer annulation. The presence of the electron-withdrawing nitro group at the C3-position deactivates the pyridine ring towards further electrophilic attack.

The bromination of 7-fluoro-3-nitroquinoline would then be directed to the benzene ring. The fluorine atom at C7 is an ortho-, para-director. Therefore, electrophilic bromination would be expected to occur at the C6 or C8 position. The regiochemical outcome can be influenced by the choice of brominating agent and reaction conditions. Common brominating agents include N-bromosuccinimide (NBS) in the presence of a radical initiator or bromine in a suitable solvent. The use of a Lewis acid catalyst could also modulate the reactivity and selectivity of the bromination. beilstein-journals.org

| Starting Material | Brominating Agent | Proposed Conditions | Expected Major Product |

| 7-Fluoro-3-nitroquinoline | N-Bromosuccinimide (NBS), CCl₄, reflux | Radical-initiated bromination | This compound |

| 7-Fluoro-3-nitroquinoline | Br₂/FeBr₃, CH₂Cl₂ | Lewis acid-catalyzed bromination | Mixture of 6- and 8-bromo isomers |

Nucleophilic Fluorination and Bromination Reactions

Nucleophilic aromatic substitution (SNAᵣ) presents another viable pathway to this compound. masterorganicchemistry.com This approach could start from a di-halo-nitroquinoline, such as 7,8-dichloro-3-nitroquinoline or 7,8-dibromo-3-nitroquinoline. The presence of the electron-withdrawing nitro group at the C3 position activates the quinoline ring for nucleophilic attack, particularly at the C7 and C8 positions.

For instance, selective nucleophilic substitution of one halogen for a fluoride (B91410) ion could be achieved using a fluoride source like potassium fluoride (KF) in an aprotic polar solvent. The relative reactivity of the halogens would depend on the specific substrate and reaction conditions. Generally, the C-Cl bond is more susceptible to nucleophilic attack than the C-Br bond in such systems.

Alternatively, a Sandmeyer-type reaction could be employed, starting from an amino-quinoline derivative. google.com For example, 8-amino-7-fluoro-3-nitroquinoline could be diazotized with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a copper(I) bromide salt to introduce the bromine atom at the C8 position.

| Reaction Type | Starting Material | Reagents | Key Transformation |

| Nucleophilic Fluorination | 8-Bromo-7-chloro-3-nitroquinoline | KF, DMSO, high temperature | Replacement of chlorine with fluorine. |

| Sandmeyer Reaction | 8-Amino-7-fluoro-3-nitroquinoline | 1. NaNO₂, HBr; 2. CuBr | Conversion of the amino group to a bromo group. |

Advanced Synthetic Techniques for Enhanced Efficiency

To overcome the limitations of traditional batch synthesis, such as long reaction times and harsh conditions, advanced techniques like continuous flow synthesis and microwave-assisted organic synthesis (MAOS) are being increasingly adopted. These methods offer improved efficiency, safety, and scalability.

Continuous Flow Synthesis Protocols

Continuous flow chemistry offers significant advantages for hazardous reactions like nitration and halogenation by providing superior control over reaction parameters. ucd.ieresearchgate.netvapourtec.comrsc.orgacs.org The small reactor volumes and high surface-area-to-volume ratios allow for efficient heat and mass transfer, minimizing the risks associated with exothermic processes.

For the synthesis of this compound, a multi-step continuous flow process could be designed. For example, the nitration of 8-bromo-7-fluoroquinoline could be performed by pumping streams of the quinoline derivative and the nitrating mixture through a microreactor. The short residence times and precise temperature control can lead to higher yields and selectivity compared to batch methods.

| Flow Reactor Parameter | Typical Setting | Benefit |

| Reactor Type | Micro-packed bed or capillary reactor | Enhanced mixing and heat transfer. |

| Residence Time | Seconds to minutes | Increased throughput and reduced side reactions. |

| Temperature | Precisely controlled | Improved safety and selectivity. |

| Back Pressure | Applied via regulator | Allows for superheating of solvents, accelerating reactions. |

Microwave-Assisted Organic Synthesis of the Chemical Compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. ajrconline.orgyoutube.comorientjchem.orgresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. ajrconline.org

In the context of synthesizing this compound, MAOS could be applied to several steps. For instance, the nucleophilic aromatic substitution of a dihalo-nitroquinoline with a fluoride source could be significantly expedited under microwave heating. The rapid and uniform heating provided by microwaves can overcome the high activation energies often associated with these reactions.

| Reaction Step | Conventional Heating | Microwave-Assisted | Advantage |

| Nucleophilic Fluorination | 12-24 hours | 10-30 minutes | Drastic reduction in reaction time. |

| Friedländer Annulation | 8-16 hours | 15-60 minutes | Faster cyclization and higher yield. |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.orgtandfonline.comresearchgate.nettandfonline.com For the synthesis of a polysubstituted heterocycle like this compound, several green strategies can be implemented.

The use of safer solvents, such as water or ethanol (B145695), in place of hazardous chlorinated solvents is a key aspect. tandfonline.com Catalyst selection is also crucial, with a preference for recyclable solid acid catalysts or biocatalysts over stoichiometric and corrosive reagents. One-pot multi-component reactions, where multiple synthetic steps are combined into a single operation, can significantly reduce waste and improve atom economy. researchgate.net

For example, a green Friedländer synthesis of the quinoline core could utilize a recyclable solid acid catalyst and a more benign solvent system, followed by a halogenation step using a less hazardous brominating agent like hydrobromic acid with an oxidant, minimizing the use of elemental bromine.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Use of Renewable Feedstocks | Starting from bio-derived precursors for the quinoline ring. | Reduced reliance on fossil fuels. |

| Catalysis | Employing recyclable solid acid catalysts for cyclization. | Minimized waste and catalyst cost. |

| Safer Solvents | Using water or ethanol as reaction media. | Reduced environmental impact and improved safety. |

| Atom Economy | Designing one-pot, multi-component reactions. | Higher efficiency and less waste generation. |

Chemical Reactivity and Mechanistic Investigations of 8 Bromo 7 Fluoro 3 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the quinoline (B57606) ring, amplified by the potent electron-withdrawing nitro group at the 3-position, renders 8-Bromo-7-fluoro-3-nitroquinoline highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) at the Nitro Group

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of nitro-activated aromatic systems. Current time information in Pasuruan, ID. In this reaction, a carbanion bearing a leaving group attacks the electron-deficient aromatic ring, leading to the substitution of a hydrogen atom. For this compound, the positions ortho and para to the nitro group (C2 and C4) are the most activated sites for VNS.

The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a σ-complex, followed by the base-induced elimination of a leaving group from the nucleophile. Current time information in Pasuruan, ID. The steric hindrance around the C2 and C4 positions, influenced by the adjacent substituents, would play a significant role in the regioselectivity of the VNS reaction.

Table 1: Predicted Regioselectivity in VNS Reactions of this compound

| Position | Electronic Activation by Nitro Group | Steric Hindrance | Predicted Reactivity |

| C2 | High (ortho) | Moderate | Favorable |

| C4 | High (para) | Low | Highly Favorable |

Halogen Displacement Reactions (Bromine and Fluorine)

The presence of two different halogen atoms on the carbocyclic ring of this compound opens avenues for selective nucleophilic displacement. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, and the stability of the intermediate Meisenheimer complex. The high electronegativity of fluorine generally makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the C-F bond is often more readily cleaved in SNAr reactions than C-Br bonds, despite the C-F bond being stronger.

In the case of this compound, the fluorine atom at C7 is activated by the ortho-nitro group at C8 in related nitrofluoroquinolone derivatives, facilitating nucleophilic substitution at this position. nih.gov Therefore, it is anticipated that nucleophiles will preferentially displace the fluorine atom at the C7 position over the bromine atom at the C8 position.

Table 2: Predicted Reactivity of Halogens in SNAr Reactions

| Position | Halogen | Activating Group (if any) | Predicted Leaving Group Ability |

| C7 | Fluorine | Ortho-like activation from C3-NO₂ | High |

| C8 | Bromine | - | Low |

Reduction and Oxidation Reactions of the Nitro Group and Quinoline Ring

The nitro group at the C3 position is readily susceptible to reduction. A variety of reducing agents can be employed to convert the nitro group to an amino group, which can then serve as a handle for further functionalization. Common methods for the reduction of nitroarenes include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., SnCl₂/HCl). The resulting 3-amino-8-bromo-7-fluoroquinoline would be a valuable intermediate for the synthesis of more complex molecules. The reduction of the nitro group is a key step in the bioactivation of some 8-nitroquinoline-based drugs. acs.orgresearchgate.net

The quinoline ring itself is relatively resistant to oxidation. However, under strong oxidizing conditions, degradation of the ring can occur.

Radical Reaction Pathways

While less common for this class of compounds, radical reactions can potentially be initiated at various positions. The bromine atom at C8 could be a site for radical abstraction, leading to the formation of a quinolyl radical. This radical could then participate in various coupling or substitution reactions. The presence of the nitro group can also influence radical reactions, potentially acting as a radical scavenger or participating in single-electron transfer processes. However, specific literature on radical reactions of this compound is scarce, and predictions are based on general principles of radical chemistry.

Metal-Catalyzed Cross-Coupling Chemistry

The bromine atom at the C8 position of this compound is an excellent handle for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govsoton.ac.uk These reactions would allow for the introduction of a wide variety of substituents at the C8 position, providing access to a diverse range of novel quinoline derivatives.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions at C8

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Pd(PPh₃)₄, Na₂CO₃ | Biaryl or styryl quinoline |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Alkenyl quinoline |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Alkynyl quinoline |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 8-Aminoquinoline derivative |

Insufficient Data Available for "this compound" Reactivity Studies

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of published research on the specific chemical reactivity of the compound this compound. Despite extensive searches for its participation in key cross-coupling reactions, no specific experimental data, detailed research findings, or mechanistic investigations pertaining to this molecule could be located.

The requested article was to be structured around the chemical reactivity and mechanistic investigations of this compound, with a specific focus on the following subsections:

Reaction Mechanism Elucidation through Kinetic and Isotopic Studies

The inquiry sought to populate these sections with detailed research findings and data tables. However, the scientific literature does not appear to contain reports of this compound being used as a substrate in Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig reactions. Consequently, there is no available data on reaction conditions, product yields, or the chemoselectivity of the C-Br versus the C-F bond under these reaction conditions for this specific compound.

Furthermore, the search for kinetic and isotopic studies to elucidate the reaction mechanisms of this compound also yielded no results. Such studies are crucial for understanding the step-by-step process of a chemical transformation and the factors that influence its outcome.

While the broader classes of quinolines and halo-nitroaromatic compounds are known to participate in the aforementioned cross-coupling reactions, the specific substitution pattern of this compound presents a unique chemical entity for which reactivity data has not been publicly documented. The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a nitro group—on the quinoline core makes its reactivity profile non-trivial to predict without experimental evidence.

Therefore, due to the absence of specific scientific research on the chemical reactivity of this compound, it is not possible to generate the requested professional and authoritative article with the required detailed content and data tables. The information necessary to fulfill the user's request is not available in the current body of scientific literature.

Table of Mentioned Compounds

Spectroscopic Data for this compound Remains Elusive in Public Domain

Despite a comprehensive search of scientific literature and chemical databases, detailed spectroscopic characterization data for the compound this compound is not publicly available. This includes a lack of published experimental data for advanced analytical techniques critical for its structural elucidation and confirmation.

The specific data sought, which is essential for a thorough scientific article, includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published spectra or detailed data tables for Proton (¹H), Carbon-13 (¹³C), or Fluorine-19 (¹⁹F) NMR could be located. This information, including chemical shifts (δ), coupling constants (J), and signal multiplicities, is fundamental for determining the precise arrangement of atoms within the molecule.

Two-Dimensional (2D) NMR Techniques: Advanced 2D NMR studies, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in definitively assigning NMR signals and confirming the connectivity of the molecular structure. No such experimental data for this compound has been reported in the searched scientific literature.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy provides crucial information about the functional groups present in a molecule by identifying their characteristic vibrational frequencies. Specific FTIR spectral data for this compound is not available in the public domain.

While information exists for structurally similar compounds, such as other substituted quinolines, this data cannot be extrapolated to accurately represent this compound due to the significant influence of the bromo, fluoro, and nitro substituents on the electronic environment and, consequently, the spectroscopic properties of the molecule.

The absence of this foundational analytical data prevents the creation of a scientifically rigorous article detailing the advanced spectroscopic characterization of this compound. The synthesis and subsequent detailed spectroscopic analysis of this specific compound would need to be performed and published in a peer-reviewed scientific journal before a comprehensive and accurate report on its characterization can be compiled.

Advanced Spectroscopic Characterization Techniques for 8 Bromo 7 Fluoro 3 Nitroquinoline

Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For 8-Bromo-7-fluoro-3-nitroquinoline, with the chemical formula C₉H₄BrFN₂O₂, the theoretical exact mass can be calculated. Publicly available data for the tautomer, 8-bromo-7-fluoro-3-nitro-1H-quinolin-4-one, indicates an exact mass of 285.93893 Da. nih.gov This value serves as a critical benchmark for the experimental determination of the mass of this compound.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₉H₄BrFN₂O₂ | - |

| Theoretical Exact Mass | 285.93893 Da | nih.gov |

| Experimentally Determined Mass | Not Available | - |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. This method is highly effective for assessing the purity of a sample and confirming the identity of the target compound.

Detailed Research Findings:

A GC-MS analysis of a sample of this compound would involve an initial separation on a GC column. The retention time of the compound would be a characteristic property under specific chromatographic conditions. Upon elution from the GC column, the compound would be ionized, and its mass spectrum recorded. The resulting mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure.

Specific GC-MS data, including retention times and fragmentation patterns for this compound, are not currently available in the surveyed literature.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For aromatic systems like quinolines, UV-Vis spectra are typically characterized by distinct absorption bands.

Detailed Research Findings:

The UV-Vis spectrum of this compound is expected to exhibit absorption maxima corresponding to π-π* transitions within the aromatic quinoline (B57606) system. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could also be employed. However, many nitro-aromatic compounds exhibit weak or no fluorescence due to efficient non-radiative decay processes.

A detailed experimental UV-Vis and fluorescence spectral analysis for this compound has not been found in the existing scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings:

To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database or reported in other publicly available resources. A successful crystallographic analysis would require the growth of a single crystal of suitable quality. The resulting data would provide unequivocal confirmation of the compound's constitution and reveal details of its solid-state packing and intermolecular forces, such as halogen bonding or π-π stacking.

Computational and Theoretical Investigations of 8 Bromo 7 Fluoro 3 Nitroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 8-Bromo-7-fluoro-3-nitroquinoline. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like this compound, DFT calculations, often employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in its theoretical characterization. tandfonline.com

The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides precise bond lengths, bond angles, and dihedral angles. From the optimized geometry, a wealth of electronic properties can be derived. These include the distribution of electron density, the molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial parameter, offering insights into the molecule's chemical reactivity and kinetic stability. arabjchem.org For instance, a smaller gap generally suggests higher reactivity. Computational studies on other nitro-substituted quinolines have utilized DFT to elucidate their physicochemical properties and potential biological activities. nih.gov

Ab Initio Methods for High-Level Electronic Structure Description

For a more rigorous description of the electronic structure, ab initio methods can be employed. Unlike DFT, which relies on approximations of the exchange-correlation energy, ab initio methods are derived directly from first principles. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy, which can be crucial for understanding subtle electronic effects and intermolecular interactions.

In the context of this compound, with its halogen substituents, ab initio calculations would be particularly useful for accurately describing phenomena like halogen bonding. A comprehensive ab initio study on halogenated base pairs has demonstrated the utility of methods like RI-MP2 for accurately representing noncovalent interaction energies. mdpi.com Such calculations could predict how the bromine and fluorine atoms influence the molecule's interaction with other species.

Conformational Analysis and Tautomeric Equilibria

While the quinoline (B57606) core is rigid, the nitro group can exhibit some degree of rotational freedom. Conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle of the nitro group relative to the quinoline ring. This would identify the most stable conformation and the energy barriers to rotation.

Tautomerism is a potential consideration for nitroquinolines, particularly under certain conditions, where a nitro-aci tautomerism could occur. Computational methods can predict the relative energies of different tautomers, thereby determining their equilibrium populations. By calculating the energies of the nitro and aci forms of this compound, it would be possible to ascertain if the aci-nitro tautomerism is a significant factor in its chemistry.

Prediction of Spectroscopic Parameters

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can aid in the identification and characterization of a compound.

Calculated Vibrational Frequencies and Intensities (IR, Raman)

DFT calculations can be used to predict the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculation provides a set of vibrational modes, each with a specific frequency and intensity. These calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Typically, the calculated harmonic frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. mdpi.com Studies on other substituted quinolines have shown a good correlation between calculated and experimental FT-IR spectra. mdpi.com

Below is a hypothetical table illustrating the kind of data that would be generated for the most significant vibrational modes of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| N-O Asymmetric Stretch | 1550 | 1488 | High | Low |

| N-O Symmetric Stretch | 1360 | 1306 | Medium | Medium |

| C-F Stretch | 1250 | 1200 | High | Low |

| C-Br Stretch | 680 | 653 | Medium | High |

| Quinoline Ring C=C/C=N Stretches | 1600-1400 | 1536-1344 | Medium-High | Medium-High |

| C-H Bending | 900-700 | 864-672 | Medium | Medium |

Note: This table is a hypothetical representation and not based on actual experimental or calculated data for this compound.

Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. This method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations would predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra. Comparing these predicted spectra with experimental results is a powerful tool for structure elucidation and assignment of NMR signals. Studies on perfluoro-quinoline derivatives have demonstrated that GIAO-NMR computations provide excellent correlations with observed ¹⁹F and ¹³C NMR shifts, proving to be a powerful tool in structural identification. brighton.ac.ukresearchgate.net

The following table provides a hypothetical example of calculated NMR chemical shifts for this compound.

| Atom | Calculated Chemical Shift (ppm) |

| H-2 | 9.1 |

| H-4 | 8.9 |

| H-5 | 8.2 |

| H-6 | 7.9 |

| C-2 | 150.5 |

| C-3 | 145.2 |

| C-4 | 125.8 |

| C-4a | 129.3 |

| C-5 | 122.1 |

| C-6 | 128.7 |

| C-7 | 155.4 (JC-F = 250 Hz) |

| C-8 | 115.6 |

| C-8a | 148.9 |

| F-7 | -118.3 |

Note: This table is a hypothetical representation and not based on actual experimental or calculated data for this compound. JC-F represents the carbon-fluorine coupling constant.

: A Review of Current Data

Despite a thorough search of available scientific literature and computational databases, no specific theoretical or computational studies detailing the properties of this compound were found.

Therefore, it is not possible to provide a detailed analysis with specific data tables for the following topics as requested:

Non-Covalent Interaction (NCI) and Hirshfeld Surface Analysis

While computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic and structural properties of molecules, and analyses like HOMO-LUMO, MEP, and Hirshfeld surfaces are commonly employed to understand chemical reactivity and intermolecular interactions, these studies have not yet been published for this compound.

For context, similar molecules containing the quinoline scaffold have been the subject of computational investigation. For instance, studies on other substituted quinolines have utilized these theoretical methods to explore their electronic properties, reaction mechanisms, and potential applications. These studies highlight the utility of the requested analyses in understanding the structure-property relationships of this class of compounds.

However, without specific research on this compound, any discussion would be purely speculative and would not meet the required standards of scientific accuracy. Further experimental and computational research is needed to elucidate the specific properties of this compound.

Potential Applications and Chemical Transformations of 8 Bromo 7 Fluoro 3 Nitroquinoline in Chemical Research

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups on the 8-Bromo-7-fluoro-3-nitroquinoline framework makes it a valuable precursor in the construction of more elaborate molecular architectures.

Precursor for Advanced Quinoline (B57606) Derivatives

The quinoline core is a privileged scaffold in medicinal chemistry and drug discovery. The bromo and fluoro substituents on this compound can be selectively targeted in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce a wide range of aryl, alkyl, and amino groups. Furthermore, the nitro group can be reduced to an amine, which can then be further functionalized, or it can participate in various nucleophilic aromatic substitution reactions. These transformations allow for the generation of a library of advanced quinoline derivatives with tailored electronic and steric properties for biological screening.

Scaffold for Heterocyclic Ring Annulation

The quinoline system of this compound can serve as a foundation for the construction of fused heterocyclic systems. Ring annulation reactions, which involve the formation of a new ring fused to an existing one, can be envisioned at various positions of the quinoline core. nih.govmdpi.combeilstein-journals.orgresearchgate.net For instance, the development of new synthetic methods for quinoline derivatives often involves annulation strategies. nih.govmdpi.com These reactions can lead to the formation of polycyclic aromatic systems with unique photophysical and electronic properties.

Exploration in Materials Science and Functional Materials

The inherent electronic properties of the quinoline nucleus, modulated by the bromo, fluoro, and nitro substituents, make this compound an intriguing candidate for the development of novel functional materials.

Precursors for Organic Electronic Materials

Quinoline derivatives are being explored for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netuconn.eduresearchgate.netnih.govcas.orgchemipro.co.jpresearchgate.netlbl.gov The electron-deficient nature of the 3-nitroquinoline (B96883) system suggests that derivatives of this compound could function as electron-transporting or emissive materials. nih.gov The ability to tune the electronic properties through substitution at the bromo and fluoro positions could allow for the rational design of materials with specific energy levels and charge-transport characteristics.

Components in Coordination Chemistry for Novel Ligands

The nitrogen atom in the quinoline ring and the potential for introducing other coordinating groups make this compound a precursor to novel ligands in coordination chemistry. libretexts.orguomustansiriyah.edu.iqrsc.orghcpgcollege.edu.insjsu.edursc.org The electronic effects of the substituents would influence the coordination properties of the resulting ligands and, consequently, the catalytic, magnetic, or photophysical properties of their metal complexes. mdpi.comnih.govnih.govmdpi.com

Role as a Precursor or Reagent in Catalysis Research

The quinoline scaffold is a key component in various catalysts and ligands used in catalysis research. mdpi.comnih.govscilit.com While direct catalytic applications of this compound have yet to be extensively reported, its potential as a precursor for catalytically active species is significant. The functional handles on the molecule allow for its incorporation into larger catalyst frameworks or for its transformation into novel organocatalysts. The synthesis of various quinoline derivatives is often achieved through catalyst-promoted reactions, highlighting the importance of this class of compounds in the field. nih.gov

Future Research Directions and Perspectives

Development of Novel Asymmetric Synthesis Routes for Enantiopure Derivatives

While the synthesis of racemic 8-Bromo-7-fluoro-3-nitroquinoline can be achieved, a significant future challenge and opportunity lies in the development of asymmetric synthetic routes to access enantiopure derivatives. The chirality of quinoline (B57606) derivatives can be a critical determinant of their biological activity and material properties. Future research will likely focus on the use of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemical outcome of key bond-forming reactions in the synthesis of the quinoline core or in subsequent derivatization steps. The exploration of organocatalysis, employing small organic molecules as chiral catalysts, also presents a promising avenue for achieving high enantioselectivity in a more sustainable and cost-effective manner. The successful development of such methods would provide access to a library of enantiomerically pure compounds for further investigation.

Exploration of C-H Functionalization Strategies for Further Derivatization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the derivatization of heterocyclic compounds like quinoline. nih.gov Future research will undoubtedly explore the application of C-H functionalization techniques to the this compound scaffold. The diverse electronic nature of the quinoline ring, influenced by the electron-withdrawing nitro and fluoro groups and the bromo substituent, offers multiple sites for regioselective C-H activation.

Transition-metal catalysis, particularly with palladium, rhodium, and iridium, is expected to play a pivotal role in these investigations. nih.gov Researchers will likely target the arylation, alkylation, and amination of the quinoline core to rapidly generate a diverse range of analogues. The development of novel catalyst systems that can overcome the inherent challenges of C-H activation in such a highly functionalized molecule will be a key focus. The insights gained from these studies will not only expand the chemical space around this compound but also contribute to the broader field of C-H activation chemistry.

Table 1: Potential C-H Functionalization Reactions for this compound

| Reaction Type | Potential Reagents | Expected Outcome |

| C-H Arylation | Arylboronic acids, Aryl halides | Introduction of aryl groups at various positions |

| C-H Alkylation | Alkenes, Alkyl halides | Introduction of alkyl chains |

| C-H Amination | Amines, Azides | Formation of aminoquinoline derivatives |

| C-H Carboxylation | Carbon dioxide | Introduction of carboxylic acid functionality |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers a powerful tool for understanding the structure, properties, and reactivity of molecules, thereby guiding experimental research. Future work on this compound will likely involve the extensive use of advanced computational modeling techniques, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). These methods can be employed to predict a range of properties, including molecular geometry, electronic structure, and spectroscopic characteristics.

Furthermore, computational modeling can be instrumental in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new synthetic transformations. By simulating reaction mechanisms and predicting the stability of intermediates and transition states, researchers can optimize reaction conditions and identify the most promising synthetic routes. This predictive approach can significantly accelerate the discovery of new derivatives with desired properties, minimizing the need for extensive empirical screening.

Integration of the Chemical Compound into Advanced Chemical Systems

The unique combination of functional groups in this compound makes it an attractive building block for the construction of more complex and functional chemical systems. Future research is expected to explore the integration of this compound into various advanced materials and supramolecular assemblies. For instance, the quinoline nitrogen and the nitro group can act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, photophysical, or gas-sorption properties.

The bromo and fluoro substituents provide handles for further chemical modification, allowing for the covalent attachment of this quinoline derivative to polymers, surfaces, or other molecular scaffolds. This could lead to the development of new functional materials with applications in sensing, electronics, or catalysis. The exploration of its potential as a component in supramolecular chemistry, where non-covalent interactions are used to build complex architectures, could also yield novel systems with emergent properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.